molecular formula C15H22N2O5S B4197346 3-ethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

3-ethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide

Cat. No.: B4197346
M. Wt: 342.4 g/mol
InChI Key: IDPGOTLHUNUGHC-UHFFFAOYSA-N
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Description

3-ethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is a chemical compound with the molecular formula C15H22N2O5S and a molecular weight of 342.41 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a morpholinylsulfonyl group, and a phenylpropanamide backbone. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide typically involves the following steps:

    Formation of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where ethanol is reacted with a suitable precursor under acidic or basic conditions.

    Introduction of the Morpholinylsulfonyl Group: This step involves the reaction of morpholine with a sulfonyl chloride derivative to form the morpholinylsulfonyl group.

    Coupling with the Phenylpropanamide Backbone: The final step involves coupling the previously formed intermediates with a phenylpropanamide derivative under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-ethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-ethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

3-ethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, morpholinylsulfonyl group, and phenylpropanamide backbone make it a versatile compound for various research applications.

Properties

IUPAC Name

3-ethoxy-N-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-2-21-10-7-15(18)16-13-3-5-14(6-4-13)23(19,20)17-8-11-22-12-9-17/h3-6H,2,7-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPGOTLHUNUGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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